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Compound of Interest

Compound Name: Aflavazole

Cat. No.: B161664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions in the total

synthesis of Aflavazole, a structurally complex indole diterpenoid. The protocols are based on

the successful total synthesis reported by Li and coworkers in 2016. This document offers

comprehensive experimental procedures, quantitative data for key reaction steps, and a visual

representation of the synthetic pathway to aid in the replication and further investigation of this

important molecule.

Key Chemical Reactions
The total synthesis of Aflavazole is a multi-step process featuring several key transformations

to construct its sterically congested polycyclic framework. The core reactions include:

Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the formation of a key carbon-carbon bond

to assemble the core structure.

AlI₃-Promoted Alkyne Prins Cyclization: A crucial step for the construction of the intricate

tetracyclic core of Aflavazole.

Julia-Kocienski Olefination: Employed for the stereoselective formation of a key trisubstituted

alkene.
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Electrocyclization-Aromatization Sequence: A tandem reaction to construct the carbazole

moiety of Aflavazole.

Reductive Cleavage of C-O Bonds: Late-stage deprotection steps to unveil the final

Aflavazole structure.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of

Aflavazole.

Table 1: Reagent and Yield Data for Key Intermediates
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Step
Intermedi
ate

Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

Synthesis

of Allyl

Iodide 17

I₂, PPh₃,

Imidazole
CH₂Cl₂ 0 to rt 1 95

2

NHK

Reaction to

form

Alcohol S6

17,

Aldehyde

S5, CrCl₂,

NiCl₂

THF/DMA

(4:1)
rt 2

81 (d.r. =

1.5:1)

3

Alkyne

Prins

Cyclization

to form 12

Alkyne 15,

AlI₃
Toluene -78 0.5 71

4

Julia-

Kocienski

Olefination

to form 31

Aldehyde

30, Sulfone

29,

LiHMDS

THF -78 to rt 2
83 (E/Z >

20:1)

5

Electrocycli

zation-

Aromatizati

on to form

32

31, DDQ Toluene 110 12 87

6

Final

Deprotectio

n to

Aflavazole

(6)

32, SmI₂
THF/MeOH

(4:1)
0 0.5 81

Table 2: Spectroscopic Data for Aflavazole (6)
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Spectroscopic Data Value

¹H NMR (400 MHz, CDCl₃)

δ 8.01 (s, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.27 (d,

J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.03 (t,

J = 7.6 Hz, 1H), 3.45 (d, J = 10.8 Hz, 1H), 2.98

(s, 3H), 2.65 (s, 3H), 2.45 (s, 3H), 2.30 (m, 1H),

2.10-1.90 (m, 2H), 1.80-1.60 (m, 3H), 1.55 (s,

3H), 1.40 (s, 3H), 1.25 (s, 3H), 1.10 (d, J = 6.8

Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃)

δ 140.2, 136.4, 135.8, 133.2, 128.7, 125.4,

124.8, 122.9, 120.3, 119.8, 111.2, 110.8, 45.6,

42.1, 40.3, 38.9, 36.4, 35.8, 34.7, 32.1, 29.8,

28.7, 25.4, 22.8, 21.5, 20.9, 18.7, 16.5, 14.3.

HRMS (ESI)
m/z [M+H]⁺ calcd for C₂₈H₃₆N: 386.2848, found

386.2842.

Optical Rotation [α]²⁵_D_ -85.6 (c 0.50, CHCl₃)

Experimental Protocols
Protocol 1: AlI₃-Promoted Alkyne Prins Cyclization (Synthesis of Intermediate 12)

To a solution of alkyne 15 (1.0 equiv) in toluene (0.02 M) at -78 °C is added a solution of AlI₃

(3.0 equiv) in toluene (0.2 M) dropwise.

The reaction mixture is stirred at -78 °C for 30 minutes.

The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and

saturated aqueous NaHCO₃ solution.

The mixture is warmed to room temperature and extracted with EtOAc (3 x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford tetracycle 12.
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Protocol 2: Julia-Kocienski Olefination (Synthesis of Intermediate 31)

To a solution of sulfone 29 (1.5 equiv) in THF (0.1 M) at -78 °C is added LiHMDS (1.4 equiv,

1.0 M in THF) dropwise.

The mixture is stirred at -78 °C for 30 minutes.

A solution of aldehyde 30 (1.0 equiv) in THF (0.2 M) is added dropwise.

The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature

over 1 hour.

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc

(3 x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford alkene 31.

Protocol 3: Electrocyclization-Aromatization (Synthesis of Intermediate 32)

To a solution of triene 31 (1.0 equiv) in toluene (0.01 M) is added DDQ (2.0 equiv).

The reaction mixture is heated to 110 °C and stirred for 12 hours.

The mixture is cooled to room temperature and filtered through a pad of Celite.

The filtrate is concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford carbazole 32.

Protocol 4: Final Deprotection to Aflavazole (6)

To a solution of 32 (1.0 equiv) in a mixture of THF and MeOH (4:1, 0.01 M) at 0 °C is added

a solution of SmI₂ (10.0 equiv, 0.1 M in THF) dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes.
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The reaction is quenched with saturated aqueous K₂CO₃ solution and extracted with EtOAc

(3 x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford Aflavazole (6).

Visualizations
The following diagrams illustrate the synthetic pathway and key transformations in the

synthesis of Aflavazole.
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Figure 1. Synthetic pathway to Aflavazole.
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Figure 2. Key chemical transformations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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